Berberine

Vue d'ensemble

Description

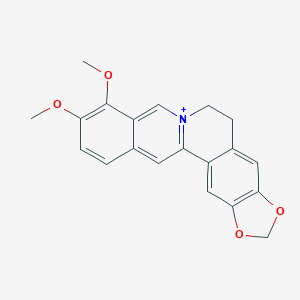

La berbérine est un alcaloïde naturel présent dans plusieurs plantes, notamment les espèces de Berberis, Coptis chinensis et Hydrastis canadensis . Elle a une couleur jaune vif et est utilisée en médecine traditionnelle chinoise et ayurvédique depuis des siècles . La berbérine est connue pour ses diverses propriétés pharmacologiques, notamment ses effets antimicrobiens, anti-inflammatoires et antidiabétiques .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles : La berbérine peut être synthétisée par diverses méthodes. Une approche courante consiste à condenser le 3,4-diméthoxybenzaldéhyde avec la 2,3-diméthoxybenzylamine, suivie d’étapes de cyclisation et d’oxydation . Les conditions réactionnelles impliquent généralement l’utilisation d’acides forts et d’oxydants.

Méthodes de Production Industrielle : La production industrielle de berbérine implique souvent l’extraction de sources naturelles. Par exemple, la berbérine peut être extraite des racines, des rhizomes, des tiges et de l’écorce des espèces de Berberis en utilisant une extraction à chaud avec du méthanol . La berbérine extraite est ensuite purifiée à l’aide de techniques telles que la chromatographie sur couche mince et la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de Réactions : La berbérine subit diverses réactions chimiques, notamment :

Oxydation : La berbérine peut être oxydée pour former de la berbérubine et d’autres dérivés.

Réduction : La réduction de la berbérine peut produire de la dihydroberbérine.

Substitution : La berbérine peut subir des réactions de substitution, en particulier au niveau des groupes méthoxy.

Réactifs et Conditions Communs :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme l’iodure de méthyle et l’hydrure de sodium.

Principaux Produits :

Oxydation : Berbérubine et autres dérivés oxydés.

Réduction : Dihydroberbérine.

Substitution : Divers dérivés de la berbérine substituée.

Applications De Recherche Scientifique

La berbérine a un large éventail d’applications en recherche scientifique :

Biologie : Elle est utilisée en histologie pour la coloration de l’héparine dans les mastocytes.

Médecine : La berbérine a montré un potentiel dans le traitement du diabète, des maladies cardiovasculaires et des infections.

Industrie : La berbérine est utilisée dans la production de compléments alimentaires et de produits pharmaceutiques.

Mécanisme D'action

La berbérine exerce ses effets par le biais de plusieurs mécanismes :

Activation de la protéine kinase activée par l’AMP (AMPK) : La berbérine active l’AMPK, qui régule l’équilibre énergétique cellulaire et améliore le métabolisme du glucose et des lipides.

Inhibition de la Production de Lipides Hépatiques : La berbérine inhibe les enzymes impliquées dans la synthèse des lipides, telles que l’acétyl-CoA carboxylase.

Amélioration de la Résistance à l’Insuline : La berbérine améliore la sensibilité à l’insuline en favorisant l’expression et l’activité du récepteur de l’insuline.

Régulation du Microbiote Intestinal : La berbérine module la composition et le métabolisme du microbiote intestinal, contribuant à ses effets métaboliques.

Comparaison Avec Des Composés Similaires

La berbérine est souvent comparée à d’autres alcaloïdes et composés ayant des propriétés pharmacologiques similaires :

Métformine : La berbérine et la metformine sont toutes deux utilisées pour gérer le diabète.

Curcumine : Comme la berbérine, la curcumine a des effets anti-inflammatoires et antioxydants.

Composés Similaires :

- Métformine

- Curcumine

- Quercétine

- Silymarine

La berbérine se démarque par son large éventail d’activités pharmacologiques et sa capacité à cibler simultanément plusieurs voies.

Activité Biologique

Berberine is a bioactive compound derived from various plants, particularly from the genus Berberis. It is classified as an isoquinoline alkaloid and has garnered significant attention due to its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, metabolic effects, and anti-inflammatory actions, supported by data tables and case studies.

1. Anticancer Activity

This compound exhibits notable anticancer properties through various mechanisms, including cell cycle arrest, apoptosis induction, and modulation of signaling pathways.

- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in cancer cells. At low concentrations, it arrests cells in the G1 phase, while higher concentrations lead to G2/M phase arrest. This effect is mediated by the upregulation of the BTG2 gene and downregulation of antiapoptotic genes like BCL2 .

- Apoptosis Induction : Studies indicate that this compound activates caspases (caspase-3 and -9) and increases pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in various cancer cell lines, including colon and lung cancer cells .

- Signaling Pathways : this compound modulates several key signaling pathways associated with cancer progression. It affects MAPK pathways (ERK1/2, JNK, p38 MAPK) differently depending on the cell type, suggesting a nuanced role in cancer therapy .

1.2 Data Table: Anticancer Effects of this compound

| Cancer Type | Mechanism | Effect |

|---|---|---|

| Colon Cancer | G0/G1 phase arrest | Downregulation of BCL2 |

| Lung Cancer | Activation of MAPK pathways | Induction of apoptosis |

| Bladder Cancer | G2/M phase arrest | Increased ROS levels |

| Lymphocytic Leukemia | Activation of caspases | Apoptosis induction |

2. Metabolic Effects

This compound has been extensively studied for its effects on metabolic disorders, particularly type 2 diabetes and dyslipidemia.

2.1 Clinical Observational Studies

A clinical study involving 76 patients with prediabetes demonstrated that this compound significantly improved fasting plasma glucose (FPG), insulin resistance (HOMA-IR), and lipid profiles when administered at a dosage of 300 mg three times daily over three months .

2.2 Data Table: Metabolic Effects of this compound

| Parameter | Before Treatment | After Treatment | p-value |

|---|---|---|---|

| FPG (mg/dL) | 120 ± 15 | 98 ± 10 | <0.001 |

| HOMA-IR | 4.5 ± 1.0 | 2.5 ± 0.8 | <0.01 |

| LDL (mg/dL) | 130 ± 20 | 100 ± 15 | <0.001 |

| HDL (mg/dL) | 40 ± 5 | 45 ± 5 | <0.01 |

3. Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been documented across various models, making it a candidate for treating inflammatory diseases.

- Reduction of Inflammation : this compound suppresses pro-inflammatory cytokines and mediators through inhibition of NF-κB signaling pathways . It has shown efficacy in murine models for conditions like arthritis and colitis.

- Clinical Applications : A Phase I trial indicated that this compound could be beneficial for patients with ulcerative colitis due to its anti-inflammatory properties .

3.2 Data Table: Anti-Inflammatory Effects of this compound

| Condition | Model Used | Effect Observed |

|---|---|---|

| Arthritis | Adjuvant-induced murine model | Reduced inflammation |

| Ulcerative Colitis | Human clinical trial | Improved symptoms |

| Autoimmune Nephritis | BALB/c mice model | Suppressed disease progression |

Propriétés

IUPAC Name |

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-10H,5-6,11H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHILYKTIRIUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9043857 | |

| Record name | Berberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index], Solid | |

| Record name | Berberine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2086-83-1 | |

| Record name | Berberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002086831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berberine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9043857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Berberine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I8Y3P32UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | Berberine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Berberine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003409 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.